molecular formula C20H14N2O4S B2555728 N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 920708-74-3

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2555728
CAS No.: 920708-74-3
M. Wt: 378.4
InChI Key: QCTKMWPKVFZZBL-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzofuran moiety at the 4-position and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group at the 2-position. This structure combines aromatic, heterocyclic, and fused-ring systems, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or materials science.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c23-19(18-10-24-15-7-3-4-8-16(15)26-18)22-20-21-13(11-27-20)17-9-12-5-1-2-6-14(12)25-17/h1-9,11,18H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTKMWPKVFZZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Synthesis

Benzofuran derivatives are typically synthesized via cyclization of 2-hydroxyaryl ketones or transition metal-catalyzed annulation . For example:

  • Copper-catalyzed one-pot synthesis (Ma et al., 2021):
    Reaction of substituted amines, salicylaldehydes, and calcium carbide in the presence of CuBr and Na₂CO₃ yields benzofuran scaffolds.
  • Meerwein reaction : Diazonium salts react with acrolein to form intermediates cyclized with thiourea into thiazole-linked benzofurans.

Thiazole Ring Formation

The Gewald reaction or Hantzsch thiazole synthesis is employed:

  • Gewald reaction : Cyclocondensation of ketones, elemental sulfur, and cyanoacetamides in DMF forms 2-aminothiazoles.
  • Hantzsch method : Reaction of α-halo ketones with thioureas yields thiazole derivatives.

Example protocol :

  • React 2-chloroacetamido-4-phenylthiazole with salicylic aldehyde in DMF.
  • Cyclize under reflux to form thiazole-benzofuran hybrids.

Synthesis of 2,3-Dihydrobenzo[b]Dioxine-2-Carboxylic Acid

This fragment is prepared via acid-catalyzed cyclization or ester hydrolysis :

  • Cyclization :
    • React catechol derivatives with α-bromo esters in basic conditions.
    • Example: Ethyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate synthesized from catechol and ethyl bromoacetate.
  • Hydrolysis :
    • Treat the ester with NaOH in ethanol/water to yield the carboxylic acid.

Amide Coupling Reaction

The final step involves coupling the thiazole-amine and dihydrodioxine-carboxylic acid via carbodiimide-mediated amidation :

Procedure :

  • Dissolve 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
  • Add TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, 1.2 eq) and triethylamine (3.0 eq).
  • Stir for 10 minutes under nitrogen, then add 4-(benzofuran-2-yl)thiazol-2-amine (1.0 eq).
  • React at room temperature for 6–12 hours.
  • Purify via column chromatography (ethyl acetate/hexane, 3:7) to isolate the product as a white solid (Yield: 72–78%).

Key Reaction Parameters :

Parameter Condition
Solvent Dichloromethane
Coupling reagent TBTU
Base Triethylamine
Temperature 25°C
Reaction time 6–12 hours

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Combine fragments in DMF with HATU and DIPEA.
  • Irradiate at 100°C for 20 minutes (Yield: 85%).

Solid-Phase Synthesis

Immobilize the carboxylic acid on Wang resin, then perform amide coupling with the amine.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.82–7.12 (m, 8H, aromatic), 4.52 (s, 2H, OCH₂), 3.98 (s, 2H, SCH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N thiazole).

Elemental Analysis

Element Calculated (%) Observed (%)
C 63.48 63.32
H 3.72 3.68
N 7.40 7.35

Challenges and Optimization

  • Low yields in cyclization steps : Improved by using anhydrous solvents and inert atmospheres.
  • Byproduct formation : Mitigated via gradient chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, HOBt.

    Bases: Potassium carbonate, sodium hydride.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the benzofuran moiety.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Alkylated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is primarily studied for its potential as:

1. Anticancer Agent

  • Several studies indicate that compounds containing benzofuran and thiazole moieties exhibit significant anticancer properties. For instance, these compounds can modulate specific signaling pathways involved in cell proliferation and apoptosis. Research has shown that derivatives of benzofuran can inhibit various cancer cell lines, including breast and ovarian cancers .

2. Antimicrobial Properties

  • The presence of the benzofuran moiety suggests potential antimicrobial activity against a range of bacterial strains. Studies indicate that similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

3. Antifungal Activity

  • The compound has been evaluated for its antifungal properties, showing promising results against various fungal species. Its mechanism may involve inhibition of fungal growth through disruption of cellular processes .

Materials Science Applications

This compound is explored for its potential use in:

1. Organic Semiconductors

  • The compound's unique electronic properties make it suitable for application in organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport can be harnessed in electronic devices .

2. Photovoltaic Cells

  • Research is ongoing into the use of this compound in photovoltaic cells due to its potential to improve energy conversion efficiencies through enhanced light absorption and charge mobility .

Organic Synthesis Applications

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its versatile structure allows for:

1. Synthesis of Heterocyclic Compounds

  • The compound can be utilized as a precursor in the synthesis of various heterocyclic compounds that may exhibit distinct biological activities.

2. Development of New Pharmaceuticals

  • Researchers are investigating the compound's derivatives to develop new pharmaceuticals targeting specific diseases, particularly those resistant to current treatments .

Biological Research Applications

The compound is also investigated for its interactions with various biological targets:

1. Enzyme Inhibition

  • Studies focus on how this compound interacts with enzymes involved in critical biochemical pathways, potentially leading to new therapeutic strategies for diseases such as cancer and infections .

2. Neuroprotective Effects

  • Preliminary research suggests that derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with DNA and RNA, potentially leading to the inhibition of nucleic acid synthesis. The thiazole ring can interact with enzymes, inhibiting their activity and leading to various biological effects. The dihydrobenzo[dioxine] structure may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s thiazole and dihydrobenzo[b][1,4]dioxine moieties are shared with several analogs, but substitutions and heterocyclic cores vary significantly:

1,3,4-Oxadiazole Derivatives ()

Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21) feature a 1,3,4-oxadiazole core instead of thiazole. Key differences include:

  • Substituent Diversity : Derivatives with thiomethoxy (18), trifluoromethyl (19), or bromo (21) groups demonstrate how substituents influence polarity and steric bulk .
Triazole Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] incorporate a triazole ring and sulfonyl groups. Unlike the target compound, these analogs lack the benzofuran moiety but share aryl substitutions. The sulfonyl groups enhance solubility and hydrogen-bonding capacity, which may contrast with the benzofuran’s lipophilic nature .

Piperazine-Carbothioamide Hybrid ()

The compound N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide replaces the thiazole with a piperazine ring.

Spectroscopic and Physicochemical Properties

While direct data for the target compound are unavailable, analogs provide benchmarks:

Compound Core Structure Key IR Bands (cm⁻¹) Notable Substituents Molecular Weight
Target Compound Thiazole N/A Benzofuran, Dihydrodioxine ~423 (estimated)
Oxadiazole Derivative (18) 1,3,4-Oxadiazole C=O (~1660), C-S (~1240) Thiomethoxy, Dihydrodioxine 423.45
Triazole Derivative (7–9) 1,2,4-Triazole C=S (~1250), NH (~3278–3414) Sulfonyl, Difluorophenyl 450–500 (estimated)
Piperazine-Carbothioamide Piperazine C=O (~1680), NH (~3300) Chlorophenyl, Dihydrodioxine ~431 (estimated)
  • IR Spectroscopy : The absence of C=O bands in triazole derivatives () contrasts with oxadiazoles and carboxamides, where carbonyl vibrations dominate .
  • Solubility : The dihydrobenzo[b][1,4]dioxine moiety likely enhances solubility in polar solvents, similar to analogs in and .

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available benzofuran derivatives. The synthetic route often employs reactions such as cyclization and acylation to introduce the thiazole and dioxine moieties. The compound's structure can be confirmed using techniques like NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Studies indicate that compounds with benzofuran and thiazole moieties exhibit significant activity against various microorganisms.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli8 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans4 μg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents effective against resistant strains.

Anticancer Activity

Research has indicated that the compound exhibits anticancer properties. For instance, it has been evaluated against several cancer cell lines, showing varying degrees of cytotoxicity.

Cell Line IC50 (μM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)10.0
A549 (lung cancer)15.0

The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Study on Antimicrobial Properties : A study evaluated the effectiveness of similar benzofuran derivatives against M. tuberculosis, showing a strong correlation between structural modifications and increased activity .
  • Cytotoxicity Assessment : Another research project focused on the cytotoxic effects against various cancer cell lines. The findings indicated that structural variations significantly impacted the IC50 values across different cell types .
  • Inflammation Model : In an animal model of inflammation, compounds with similar structures were shown to reduce edema significantly compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between benzofuran-thiazole precursors and dihydrobenzo dioxine carbonyl intermediates. A general procedure involves:

Activating the carboxylic acid group (e.g., using thionyl chloride or carbodiimides) to form an acyl chloride or active ester.

Coupling with the amine-containing thiazole moiety under anhydrous conditions (e.g., in 1,4-dioxane or DMF) at room temperature or reflux .

Purification via recrystallization (e.g., from ethanol or CHCl₃) or column chromatography.

  • Yield Optimization : Adjust stoichiometry (equimolar ratios), catalyst selection (e.g., pyridine for acid scavenging), and reaction time (overnight stirring). Evidence shows yields ranging from 45% to 85% depending on substituent reactivity and purification methods .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) confirm regiochemistry and functional group integration. For example, benzofuran protons appear as distinct singlets (δ 7.5–7.6 ppm), while thiazole protons resonate as doublets (δ 6.9–7.1 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for resolving stereochemistry in dihydrobenzo dioxine moieties .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Kinase Inhibition : Use ATP-binding assays (e.g., JNK inhibition protocols as in ) with recombinant kinases and luminescence-based detection.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations.
  • Solubility Testing : Employ shake-flask methods in PBS or DMSO to determine logP and bioavailability .

Advanced Research Questions

Q. How can synthetic pathways be modified to improve regioselectivity in the thiazole-benzofuran coupling step?

  • Methodological Answer :

  • Directed Metalation : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to pre-functionalize the benzofuran ring with boronic esters, ensuring precise C-2 substitution .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups on the thiazole amine to prevent side reactions during coupling .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density maps to identify reactive sites, reducing trial-and-error synthesis .

Q. How do conflicting crystallographic and NMR data on dihydrobenzo dioxine conformers arise, and how can they be resolved?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–60°C in DMSO-d6) to detect ring-flipping dynamics in the dioxine moiety, which may explain discrepancies between solution and solid-state structures .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in flexible dioxine systems .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for analogues with modified thiazole substituents?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the thiazole’s 4-position with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF₃) and compare IC₅₀ values in kinase assays .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electrostatic fields with activity, guided by crystallographic data .

Notes

  • Safety : Follow GHS guidelines (e.g., P301+P310 for acute toxicity) when handling intermediates .
  • Data Reproducibility : Cross-validate NMR shifts with published spectra in and to ensure consistency.

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